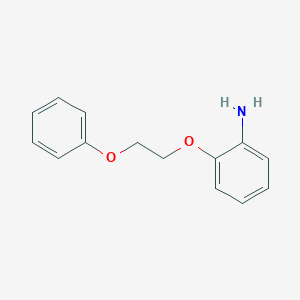

2-(2-Phenoxyethoxy)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCFHGUDMYDGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580053 | |

| Record name | 2-(2-Phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-05-4 | |

| Record name | 2-(2-Phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Phenoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(2-Phenoxyethoxy)aniline, a key molecular scaffold with applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of protocols to offer a scientifically grounded narrative, elucidating the rationale behind the chosen synthetic strategy and the interpretation of analytical data. The guide is structured to empower researchers with the expertise to not only replicate the synthesis but also to adapt and troubleshoot similar synthetic challenges.

Introduction: Strategic Importance of this compound

The this compound moiety is a significant structural motif in the design of novel bioactive compounds and functional materials. The molecule's architecture, featuring a flexible phenoxyethoxy side chain appended to an aniline core, provides a versatile platform for generating libraries of compounds with diverse pharmacological profiles. The primary amine of the aniline group serves as a crucial handle for further chemical modifications, enabling the construction of more complex molecular entities. Understanding the nuances of its synthesis and the definitive characterization of its structure are paramount for its effective utilization in research and development.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached through a two-step sequence involving the formation of a key intermediate, 1-nitro-2-(2-phenoxyethoxy)benzene, followed by the reduction of the nitro group to the desired primary amine.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: A retrosynthetic pathway for this compound.

This strategy is predicated on two robust and well-established transformations in organic chemistry:

-

Williamson Ether Synthesis: This reliable SN2 reaction is ideal for constructing the ether linkage. The phenoxide generated from 2-nitrophenol acts as a potent nucleophile, displacing a halide from a suitable electrophile. The electron-withdrawing nature of the ortho-nitro group enhances the acidity of the phenolic proton, facilitating its deprotonation.

-

Nitro Group Reduction: The conversion of an aromatic nitro group to an aniline is a fundamental transformation with numerous well-documented methods. The choice of reducing agent can be tailored based on substrate compatibility and desired reaction conditions.

Experimental Protocols

Step 1: Synthesis of 1-Nitro-2-(2-phenoxyethoxy)benzene

This step employs the Williamson ether synthesis to couple 2-nitrophenol with 2-phenoxyethyl bromide.

Reaction:

2-Nitrophenol + 2-Phenoxyethyl bromide → 1-Nitro-2-(2-phenoxyethoxy)benzene

Materials:

-

2-Nitrophenol

-

2-Phenoxyethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-nitrophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Heat the mixture to reflux for 30 minutes.

-

To the refluxing mixture, add a solution of 2-phenoxyethyl bromide (1.1 eq.) in anhydrous acetone dropwise over 15 minutes.

-

Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-nitro-2-(2-phenoxyethoxy)benzene.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Diagram 2: Experimental Workflow for Synthesis of 1-Nitro-2-(2-phenoxyethoxy)benzene

Caption: Workflow for the Williamson ether synthesis step.

Step 2: Synthesis of this compound

The reduction of the nitro group is achieved using tin(II) chloride in ethanol, a mild and effective method.[1]

Reaction:

1-Nitro-2-(2-phenoxyethoxy)benzene → this compound

Materials:

-

1-Nitro-2-(2-phenoxyethoxy)benzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-nitro-2-(2-phenoxyethoxy)benzene (1.0 eq.) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the solution.

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 2H | Ar-H (phenoxy) |

| ~6.95 | t | 1H | Ar-H (phenoxy) |

| ~6.90 | d | 2H | Ar-H (phenoxy) |

| ~6.80 | m | 4H | Ar-H (aniline) |

| ~4.30 | t | 2H | O-CH₂ |

| ~4.20 | t | 2H | O-CH₂ |

| ~3.80 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | Ar-C (phenoxy, C-O) |

| ~145.0 | Ar-C (aniline, C-O) |

| ~141.0 | Ar-C (aniline, C-N) |

| ~129.5 | Ar-CH (phenoxy) |

| ~121.0 | Ar-CH (phenoxy) |

| ~120.0 | Ar-CH (aniline) |

| ~118.0 | Ar-CH (aniline) |

| ~115.0 | Ar-CH (aniline) |

| ~114.5 | Ar-CH (phenoxy) |

| ~68.0 | O-CH₂ |

| ~67.5 | O-CH₂ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z |

| Electrospray Ionization (ESI+) | [M+H]⁺ ≈ 230.12 |

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3050-3020 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Strong | C=C stretch (aromatic) |

| 1520-1480 | Strong | N-H bend |

| 1240-1220 | Strong | C-O stretch (aryl ether) |

| 1100-1050 | Strong | C-O stretch (aliphatic ether) |

Diagram 3: Characterization Workflow

Caption: A workflow for the spectroscopic characterization of the final product.

Safety Considerations

-

2-Nitrophenol: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Phenoxyethyl bromide: Lachrymator and corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Tin(II) chloride: Corrosive and may cause sensitization. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound, starting from readily available precursors. The provided experimental protocols, grounded in established chemical principles, offer a clear roadmap for its synthesis. The comprehensive characterization data, while predicted, provides a reliable benchmark for researchers to confirm the identity and purity of their synthesized material. By understanding the causality behind the experimental choices and the interpretation of the analytical data, researchers are well-equipped to successfully synthesize and utilize this valuable chemical entity in their scientific endeavors.

References

-

PubChem. 2-[2-(2-Aminophenoxy)ethoxy]aniline. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(2-Phenylethynyl)aniline. National Center for Biotechnology Information. [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

PubChem. 2-(2-Phenoxyethoxy)ethanol. National Center for Biotechnology Information. [Link]

-

askIITians. How will you convert the following? 1. Nitrobenzene into aniline 2. Eth. [Link]

- Google Patents.

-

NIST. 2-Aminodiphenyl ether. National Institute of Standards and Technology. [Link]

-

eScholarship.org. Direct synthesis of anilines and nitrosobenzenes from phenols. [Link]

-

PrepChem.com. Preparation of nitrobenzene. [Link]

-

ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and... [Link]

-

NIST. Aniline. National Institute of Standards and Technology. [Link]

-

ResearchGate. IR transmission spectrum of aniline. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Phenoxyethoxy)aniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Date: January 21, 2026

Abstract

Introduction: The Rationale for 2-(2-Phenoxyethoxy)aniline in Modern Chemistry

The synthesis and investigation of novel aniline derivatives are cornerstones of contemporary drug development and materials science.[1] The aniline moiety is a well-established pharmacophore present in a wide array of approved drugs, including analgesics, antibiotics, and anticancer agents. Its utility stems from its role as a versatile synthetic handle for the introduction of diverse functionalities.

The incorporation of a phenoxyethoxy side chain at the 2-position of the aniline ring introduces several key features:

-

Conformational Flexibility: The ethoxy linker imparts a degree of rotational freedom, which can be crucial for optimizing binding interactions with biological targets.

-

Modulation of Physicochemical Properties: The ether linkages can influence solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

-

Potential for Hydrogen Bonding: The ether oxygens can act as hydrogen bond acceptors, contributing to the binding affinity and specificity of derivative compounds.

Given these attributes, this compound represents a promising, yet underexplored, scaffold for the generation of new chemical entities with potential therapeutic value.

Proposed Synthesis of this compound

A robust and reliable synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for the synthesis of related aryl ethers and anilines, a two-step synthetic sequence is proposed for the preparation of this compound. This pathway is designed for efficiency and amenability to scale-up.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Phenoxyethoxy)-2-nitrobenzene

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers. The use of a nitro-substituted phenol is advantageous as the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and provides a handle for subsequent reduction to the desired aniline.

-

Procedure:

-

To a stirred solution of 2-nitrophenol (1.0 equivalent) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

-

Heat the mixture to 60-70 °C to ensure the formation of the phenoxide salt.

-

Slowly add 2-phenoxyethyl bromide (1.1 equivalents) to the reaction mixture.

-

Maintain the reaction at 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-Phenoxyethoxy)-2-nitrobenzene.

-

Step 2: Synthesis of this compound

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation.

-

Procedure:

-

Dissolve 1-(2-Phenoxyethoxy)-2-nitrobenzene (1.0 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

-

Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by column chromatography or recrystallization.

-

Physicochemical Properties

In the absence of experimental data for this compound, its properties can be predicted based on its structure and by comparison with its commercially available isomer, 3-(2-Phenoxyethoxy)aniline, and other related compounds.

| Property | Predicted Value for this compound | Reported/Predicted for 3-(2-Phenoxyethoxy)aniline |

| CAS Number | Not Assigned | 79808-16-5 |

| Molecular Formula | C₁₄H₁₅NO₂ | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol | 229.27 g/mol |

| Appearance | Likely a pale yellow to brown oil or low-melting solid | Data not provided by supplier |

| Boiling Point | Predicted to be > 300 °C at atmospheric pressure | No data available |

| Melting Point | Dependent on crystalline form, likely a low-melting solid | No data available |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) and sparingly soluble in water. | No data available |

Potential Applications in Drug Development and Research

The structural features of this compound make it an attractive starting material for the synthesis of a variety of compounds with potential biological activity.

As a Scaffold for Novel Kinase Inhibitors

Many kinase inhibitors feature an aniline core that forms crucial hydrogen bonds within the ATP-binding pocket of the target kinase. The phenoxyethoxy side chain of this compound can be further functionalized to occupy adjacent hydrophobic pockets, potentially leading to increased potency and selectivity.

In the Synthesis of Serotonin and Dopamine Receptor Ligands

The phenoxyalkoxyamine motif is present in a number of compounds that interact with serotonin and dopamine receptors. The specific substitution pattern of this compound could lead to novel ligands with unique receptor subtype selectivity profiles, which is of interest for the development of treatments for neurological and psychiatric disorders.

As a Building Block for Novel Antimicrobial Agents

Aniline derivatives have a long history in the development of antimicrobial drugs. The lipophilic character of the phenoxyethoxy side chain could enhance the ability of molecules derived from this compound to penetrate bacterial cell membranes, a key attribute for effective antibiotics.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the same precautions as other aniline derivatives. Aniline and its derivatives are generally considered to be toxic and can be absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This technical guide has provided a plausible and robust synthetic route, predicted key physicochemical properties, and outlined potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential.

References

- Stahl, S. S., et al. (2011). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols.

- Tu, T., et al. (2020). Dehydrogenation-Coupling Protocol to Synthesize Ortho-Substituted Phenols via Cyclohexanones from Cyclohexanols. Organic Letters, 22(15), 5886–5890.

Sources

Spectroscopic Elucidation of 2-(2-Phenoxyethoxy)aniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2-Phenoxyethoxy)aniline. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application and development. This document presents a detailed interpretation of its predicted Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the collective spectroscopic data are emphasized to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the spectroscopic workflow for novel aromatic compounds.

Introduction: The Structural Landscape of this compound

This compound is a bifunctional aromatic molecule featuring a primary aniline moiety and a phenoxyethoxy side chain. This unique combination of a nucleophilic amino group and a flexible ether linkage makes it a versatile building block in organic synthesis. The aniline core is a well-established pharmacophore, while the phenoxyethoxy tail can modulate physicochemical properties such as solubility, lipophilicity, and conformational flexibility. Accurate structural confirmation is the bedrock of any chemical research, and spectroscopic techniques provide the necessary tools for this validation. This guide will delve into the expected spectroscopic fingerprint of this compound, providing a virtual roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 2H | Ar-H (phenoxy, meta) |

| ~6.95 | t | 1H | Ar-H (phenoxy, para) |

| ~6.90 | d | 2H | Ar-H (phenoxy, ortho) |

| ~6.85 | t | 1H | Ar-H (aniline) |

| ~6.75 | d | 1H | Ar-H (aniline) |

| ~6.70 | t | 1H | Ar-H (aniline) |

| ~6.65 | d | 1H | Ar-H (aniline) |

| ~4.20 | t | 2H | -O-CH₂- |

| ~4.15 | t | 2H | -O-CH₂- |

| ~3.80 | br s | 2H | -NH₂ |

Expertise & Experience in Spectral Interpretation:

The aromatic region (δ 6.5-7.5 ppm) is expected to be complex due to the presence of two distinct phenyl rings. The protons on the phenoxy ring will exhibit a pattern characteristic of a monosubstituted benzene ring. The protons on the aniline ring, being part of an ortho-substituted system, will show a more complex splitting pattern. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the ether oxygen.[1][2][3]

The two methylene groups of the ethoxy chain are diastereotopic and are expected to appear as two distinct triplets around δ 4.15-4.20 ppm. The broad singlet at approximately δ 3.80 ppm is characteristic of the primary amine protons; its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[4][5][6]

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | Ar-C (phenoxy, C-O) |

| ~146.0 | Ar-C (aniline, C-N) |

| ~135.0 | Ar-C (aniline, C-O) |

| ~129.5 | Ar-CH (phenoxy, meta) |

| ~121.0 | Ar-CH (phenoxy, para) |

| ~120.0 | Ar-CH (aniline) |

| ~118.5 | Ar-CH (aniline) |

| ~115.5 | Ar-CH (aniline) |

| ~114.5 | Ar-CH (phenoxy, ortho) |

| ~112.0 | Ar-CH (aniline) |

| ~69.0 | -O-CH₂- |

| ~68.0 | -O-CH₂- |

Expertise & Experience in Spectral Interpretation:

The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms are expected to be the most downfield in the aromatic region. The C-O of the phenoxy group should appear around δ 158.5 ppm, while the C-N of the aniline moiety will be further upfield at approximately δ 146.0 ppm. The carbon bearing the ethoxy group on the aniline ring is predicted around δ 135.0 ppm. The remaining aromatic carbons will resonate between δ 112.0 and 129.5 ppm. The two methylene carbons of the ethoxy bridge are expected in the δ 68.0-69.0 ppm range.[7][8][9]

Experimental Protocol for NMR Data Acquisition

Trustworthiness Through Self-Validating Systems: A rigorous and standardized protocol ensures the reproducibility and reliability of the acquired data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 500 MHz).

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3060-3030 | Medium to Weak | Aromatic C-H stretch |

| 2940-2860 | Medium | Aliphatic C-H stretch |

| 1620-1600 | Strong | N-H bend and Aromatic C=C stretch |

| 1500-1450 | Strong | Aromatic C=C stretch |

| 1240-1220 | Strong | Aryl-O-Alkyl ether C-O stretch (asymmetric) |

| 1050-1030 | Strong | Aliphatic C-O stretch |

| 750-700 | Strong | Aromatic C-H out-of-plane bend (ortho-disubstituted) |

| 700-680 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Authoritative Grounding in Vibrational Modes:

The presence of the primary amine is expected to be clearly indicated by a doublet of sharp peaks in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[10][11][12] The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be just below 3000 cm⁻¹. The strong absorption around 1240-1220 cm⁻¹ is a key indicator of the aryl-O-alkyl ether linkage.[13][14] The out-of-plane C-H bending vibrations in the fingerprint region (below 800 cm⁻¹) will provide information about the substitution patterns on the aromatic rings.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural information.

Table 4: Predicted Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 229 | High | [M]⁺˙ (Molecular Ion) |

| 136 | Medium | [M - C₆H₅O]⁺ |

| 120 | Medium | [M - C₆H₅OCH₂]⁺ |

| 108 | High | [C₆H₅NH₂CH₂]⁺ |

| 93 | High | [C₆H₅NH₂]⁺˙ |

| 77 | Medium | [C₆H₅]⁺ |

Mechanistic Insights into Fragmentation:

The molecular ion peak [M]⁺˙ is expected at m/z 229, confirming the molecular weight of the compound. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Cleavage of the ether bonds is a likely fragmentation pathway. Loss of the phenoxy radical (C₆H₅O•) would result in a fragment at m/z 136. Alpha-cleavage next to the aniline nitrogen is also a probable fragmentation route, leading to the resonance-stabilized ion at m/z 108. The base peak is likely to be at m/z 93, corresponding to the stable anilinium radical cation, or at m/z 108.[15][16][17][18][19][20]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for generating fragment ions and a distinct molecular ion.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Visualizing the Molecular Structure and Logic

Diagrams are essential for visualizing the relationships between different parts of the molecule and the logic of the experimental workflows.

Caption: Molecular structure of this compound.

Caption: Predicted EI-MS fragmentation pathway.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data presented in this guide provides a robust and self-validating profile for this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (amine and ether), and the mass spectrum verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. While the data presented here is predictive, it is grounded in the established principles of spectroscopic interpretation and data from closely related, well-characterized molecules. This guide serves as a valuable resource for any scientist working with or synthesizing this compound, enabling its unambiguous identification and paving the way for its further application in scientific research and development.

References

-

University of California, Los Angeles. (n.d.). IR: amines. UCLA Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Contreras, R. H., Turi, L., & Herreros, M. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744–747. Retrieved from [Link]

-

ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Product ion mass spectra of protonated (A) phenoxyethanol (m/z.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041607). Retrieved from [Link]

-

PubChem. (n.d.). Phenoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

- Begum, S. A., & Laskar, M. A. (2013). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method.

- American Society for Mass Spectrometry. (2025). Unexpected Artifact Formation in Mass Spectrometric Analysis of Aniline under Atmospheric-Pressure Chemical Ionization. Journal of the American Society for Mass Spectrometry.

-

ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

- Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. ͑ a ͒.... Retrieved from [Link]

-

ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenoxyethanol. Retrieved from [Link]

-

NIST WebBook. (n.d.). phenoxyethanol, TMS derivative. Retrieved from [Link]

-

NIST WebBook. (n.d.). Aniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 2-Phenoxyethanol GC-MS (1 TMS) - 70eV, Positive (HMDB0041607). Retrieved from [Link]

-

PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). 2-Phenoxyethanol. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanol, 2-phenoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-2-phenoxyaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Phenoxyethanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aniline sulfate(542-16-5) 1H NMR spectrum [chemicalbook.com]

- 3. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Phenoxyethanol(122-99-6) 1H NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Phenoxyethanol(122-99-6) 13C NMR [m.chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wikieducator.org [wikieducator.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. researchgate.net [researchgate.net]

- 14. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Aniline [webbook.nist.gov]

- 20. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Phenoxyethoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 2-(2-Phenoxyethoxy)aniline, a molecule of interest in pharmaceutical research and development. In the absence of direct empirical data for this specific compound, this document leverages established principles of physical chemistry and data from close structural analogs to construct a robust predictive framework. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to effectively characterize this molecule. This guide details methodologies for comprehensive solubility assessment and outlines a systematic approach to stability testing through forced degradation studies, in accordance with ICH guidelines. The included protocols and predictive data tables are intended to serve as a self-validating system for initiating laboratory work.

Introduction: Understanding the Physicochemical Landscape

This compound is an aromatic amine derivative featuring a flexible ether linkage. Its structure, combining a hydrophilic aniline moiety with a more lipophilic phenoxyethoxy group, suggests a nuanced solubility and stability profile critical to its handling, formulation, and ultimate application in drug development. The primary amino group is a key determinant of its chemical reactivity and susceptibility to degradation, particularly oxidative and photolytic pathways, which are common for aromatic amines.[1] The ether linkage, while generally stable, can also influence the molecule's conformation and intermolecular interactions.

A thorough understanding of this compound's solubility in various pharmaceutically relevant solvents is paramount for developing viable formulations, from early-stage discovery to clinical manufacturing. Similarly, a comprehensive stability profile is essential for ensuring the safety, efficacy, and shelf-life of any potential drug substance or product.[2] This guide will address these core characteristics through a combination of predictive analysis based on structural analogs and detailed, actionable experimental protocols.

Physicochemical Properties and Predicted Solubility Profile

Core Molecular Features

-

Aromatic Amine: The aniline group imparts a basic character (pKa of aniline's conjugate acid is ~4.6) and is a primary site for potential oxidation and salt formation.[3] The lone pair of electrons on the nitrogen atom can delocalize into the aromatic ring, influencing its reactivity.[1]

-

Ether Linkage: The phenoxyethoxy moiety adds lipophilicity and conformational flexibility. Ether linkages are generally stable but can be susceptible to oxidative degradation under harsh conditions.

-

Hydrogen Bonding: The primary amine functions as a hydrogen bond donor, while the ether oxygens act as hydrogen bond acceptors, suggesting potential interactions with protic solvents.

Predicted Solubility

The solubility of this compound will be a balance between the polar aniline head and the non-polar phenoxyethoxy tail.

-

Aqueous Solubility: Based on the general characteristics of aromatic amines, this compound is predicted to have low intrinsic aqueous solubility.[3] A close structural analog, 2-[2-(2-Aminophenoxy)ethoxy]aniline, has a reported aqueous solubility of >36.6 µg/mL at pH 7.4, suggesting that our target molecule will likely fall within a similar sparingly soluble range.[4] The solubility is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the amine group will be protonated, forming a more soluble salt.

-

Organic Solubility: The presence of the phenyl and ether groups suggests good solubility in a range of organic solvents. Another analog, 4-Phenoxyaniline, is known to be soluble in organic solvents while being only sparingly soluble in water.[5]

The following table summarizes the predicted solubility profile in common pharmaceutical solvents. These predictions are qualitative and should be confirmed experimentally using the protocol outlined in Section 3.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aqueous | Water (pH 7.0) | Sparingly Soluble | Based on aniline's low water solubility and data from close analogs.[3][4] |

| 0.1 N HCl | Soluble | Protonation of the amine group to form a soluble hydrochloride salt. | |

| 0.1 N NaOH | Sparingly Soluble | The free base form is expected to have low solubility in alkaline conditions. | |

| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with both the amine and ether functionalities. |

| Propylene Glycol | Soluble | Commonly used co-solvent for poorly soluble compounds. | |

| Polar Aprotic | Acetonitrile | Soluble | Dipole-dipole interactions are favorable. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Strong polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Dichloromethane (DCM) | Soluble | Good solvent for moderately polar organic molecules. | |

| Non-Polar | Toluene, Hexane | Slightly to Sparingly Soluble | Limited interaction with the polar aniline group. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To establish a definitive, quantitative solubility profile, the shake-flask method is the gold standard for determining thermodynamic solubility. This protocol provides a self-validating system for generating reliable data.

Rationale Behind Experimental Choices

The shake-flask method is chosen for its reliability in achieving thermodynamic equilibrium, ensuring that the measured solubility is the true saturation point of the compound in the solvent under specified conditions. A 24-48 hour equilibration period is standard for many organic molecules to ensure that the dissolution process has reached completion. The use of a stability-indicating analytical method, such as HPLC-UV, is critical for accurately quantifying the solute concentration without interference from potential degradants.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The visual presence of undissolved solid is essential to confirm that saturation has been reached.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent (from the table above) to the respective vials.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker bath set to a standard temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. For colloidal suspensions, centrifugation at a controlled temperature is required.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent (e.g., the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 5 for a proposed method).

-

Calculation: Determine the solubility (e.g., in mg/mL) by back-calculating from the diluted sample concentration to the original undiluted supernatant.

Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Stability Profile and Forced Degradation Studies

Aromatic amines are susceptible to degradation, primarily through oxidation, which can be catalyzed by light, heat, and metal ions.[1] Forced degradation studies are essential to identify potential degradation pathways, characterize degradation products, and establish the intrinsic stability of the molecule. These studies are a cornerstone of the ICH guidelines for stability testing.[2][3]

Predicted Degradation Pathways

-

Oxidative Degradation: The primary amine is the most likely site of oxidation. Exposure to oxidative agents or atmospheric oxygen (autoxidation) can lead to the formation of colored impurities, such as nitroso and nitro derivatives, and can eventually lead to polymerization.[3] This process is often accelerated by light and heat.

-

Photodegradation: Aromatic systems can absorb UV light, leading to excited states that are more reactive. This can accelerate oxidation and lead to complex degradation profiles. Aniline itself is known to darken upon exposure to air and light.[3]

-

Hydrolytic Degradation: The ether linkage is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the ether bond could potentially occur, though this is typically less facile than the degradation of the aniline moiety.

-

Thermal Degradation: High temperatures can provide the energy needed to initiate oxidation and other degradation reactions.

Protocol for Forced Degradation Studies

This protocol is designed based on ICH Q1A(R2) guidelines to systematically evaluate the stability of this compound under various stress conditions.[3]

Objective: To achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified and quantified.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C. Sample as described for acid hydrolysis, neutralizing with an equivalent amount of acid.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light. Sample at various time points.

-

Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Sample the solution at various time points. Analyze the solid after a set duration (e.g., 7 days).

-

Photostability: Expose the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Use a dark control to differentiate between light-induced and thermal degradation.

-

-

Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (see Section 5).

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Determine the peak purity of the parent peak using a photodiode array (PDA) detector.

-

Quantify any major degradation products (e.g., >0.1%).

-

Perform a mass balance calculation to account for the parent compound and all detected degradation products.

-

Forced Degradation Workflow Diagram

Caption: Forced Degradation Study Workflow.

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products, allowing for accurate quantification of both. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[5]

Method Rationale

A reversed-phase C18 column is a versatile and robust choice for separating moderately polar compounds like this compound and its likely degradants. A gradient elution with acetonitrile and a buffered aqueous phase provides the flexibility needed to resolve compounds with a range of polarities. A photodiode array (PDA) detector is essential for assessing peak purity and for identifying the optimal wavelength for quantification.

Proposed HPLC-PDA Method Parameters

| Parameter | Recommended Condition | Justification |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and selectivity for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the basic aniline moiety. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions | A gradient is necessary to elute both polar and non-polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |

| Detector | PDA Detector (e.g., 210-400 nm) | Allows for peak purity analysis and selection of optimal wavelength. |

| Quantitation λ | To be determined (likely ~240 nm or ~285 nm) | Based on the UV absorbance maxima of the aniline and phenoxy chromophores. |

Method Validation: This proposed method must be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness before use in formal stability studies.

Conclusion and Forward Look

This guide provides a predictive but scientifically grounded framework for understanding and experimentally determining the solubility and stability of this compound. While lacking direct experimental data for the target molecule, the analysis of its structural components and close analogs provides a strong basis for initiating laboratory work. The detailed protocols for solubility determination and forced degradation studies offer a clear and robust path for generating the necessary empirical data. For any drug development program involving this compound, the execution of these, or similar, protocols is a critical first step in de-risking the molecule and enabling successful formulation and long-term stability assessment.

References

-

PubChem. 2-[2-(2-Aminophenoxy)ethoxy]aniline. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(2-Phenoxyethoxy)ethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubChem. Aniline. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

-

ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

Sources

The Versatile Potential of 2-(2-Phenoxyethoxy)aniline in Advanced Materials Science: A Technical Guide

Abstract

This technical guide explores the prospective applications of 2-(2-Phenoxyethoxy)aniline, a molecule possessing a unique combination of a reactive aniline moiety, a flexible ether linkage, and a bulky phenoxy group. While direct research on this specific compound in materials science is nascent, its structural components suggest significant potential in several high-performance areas. This document provides a scientifically grounded framework for researchers and industry professionals, detailing theorized applications, plausible synthetic routes, and comprehensive experimental protocols for its use in the development of novel polymers, corrosion inhibitors, and specialty coatings. By examining the established chemistry of aniline derivatives and phenoxy-containing compounds, we elucidate a roadmap for unlocking the potential of this promising, yet underexplored, molecule.

Introduction: Unveiling a Multifunctional Building Block

The relentless pursuit of advanced materials with tailored properties necessitates the exploration of novel molecular architectures. This compound emerges as a compelling candidate, integrating the electroactive and polymerizable nature of aniline with the flexibility and thermal stability often associated with ether and phenoxy groups. The strategic placement of the phenoxyethoxy side chain on the aniline ring is hypothesized to significantly modify the physicochemical properties of materials derived from it, offering improvements in processability, solubility, and environmental interaction.

This guide will lay the groundwork for investigating this compound in three primary domains:

-

Advanced Polymer Systems: As a monomer for the synthesis of novel polyaniline derivatives with enhanced solubility and modified electronic properties.

-

Corrosion Inhibition: Leveraging its heteroatoms and aromatic systems for the protection of metallic surfaces in aggressive environments.

-

High-Performance Coatings: Exploring the formation of thin films with unique optical and mechanical characteristics.

We will delve into the theoretical underpinnings of these applications, provide detailed, actionable experimental protocols, and outline the necessary characterization techniques to validate performance.

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-nitrophenol with 2-phenoxyethyl bromide to form 1-(2-phenoxyethoxy)-2-nitrobenzene, followed by the reduction of the nitro group to an amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(2-Phenoxyethoxy)-2-nitrobenzene

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and 150 mL of acetone.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

-

Add 2-phenoxyethyl bromide (0.11 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(2-phenoxyethoxy)-2-nitrobenzene.

Step 2: Synthesis of this compound

-

In a 500 mL round-bottom flask, dissolve the purified 1-(2-phenoxyethoxy)-2-nitrobenzene (0.08 mol) in 200 mL of ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 0.4 mol) to the solution.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Further purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of the Monomer

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

| Technique | Purpose | Expected Observations |

| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the aromatic protons and carbons of both aniline and phenoxy rings, as well as the aliphatic protons and carbons of the ethoxy bridge. |

| FT-IR Spectroscopy | Identification of functional groups. | Absorption bands for N-H stretching (primary amine), C-O-C stretching (ether), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

| Melting Point/Boiling Point | Assessment of purity. | A sharp melting point or a consistent boiling point at a specific pressure. |

| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, and O should match the calculated values for the molecular formula. |

Application I: Advanced Polymer Systems - Poly(this compound)

The primary amine functionality of this compound makes it an ideal monomer for the synthesis of a novel substituted polyaniline. The presence of the phenoxyethoxy side chain is anticipated to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the notoriously intractable parent polyaniline[3][4].

Rationale and Expected Properties

-

Improved Solubility and Processability: The flexible and relatively polar phenoxyethoxy side chain should disrupt the interchain packing, leading to increased solubility and facilitating solution-based processing techniques like spin-coating and casting[1][4].

-

Modified Electronic Properties: The electron-donating nature of the ether oxygen and the steric bulk of the side chain can influence the electronic structure and conductivity of the polymer backbone[5].

-

Enhanced Thermal Stability: The aromatic phenoxy group may contribute to improved thermal stability compared to polyanilines with purely aliphatic side chains.

Synthesis of Poly(this compound)

Both chemical and electrochemical polymerization methods are viable for synthesizing the target polymer.

Caption: Synthetic routes to Poly(this compound).

3.2.1. Experimental Protocol: Chemical Oxidative Polymerization [3]

-

Dissolve this compound (0.05 mol) in 100 mL of 1 M hydrochloric acid (HCl) in a beaker placed in an ice bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, dissolve ammonium persulfate ((NH₄)₂S₂O₈, 0.06 mol) in 50 mL of 1 M HCl and cool it in the ice bath.

-

Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes.

-

Continue stirring the reaction mixture in the ice bath for 24 hours. A dark green precipitate should form.

-

Filter the precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.

-

Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

3.2.2. Experimental Protocol: Electrochemical Polymerization [6][7]

-

Prepare an electrolyte solution containing 0.1 M this compound and 0.5 M sulfuric acid (H₂SO₄) in a mixture of water and acetonitrile (1:1 v/v).

-

Use a three-electrode electrochemical cell with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Perform electropolymerization using cyclic voltammetry by cycling the potential between -0.2 V and +1.2 V vs. SCE at a scan rate of 50 mV/s for 20 cycles.

-

A uniform polymer film should deposit on the ITO electrode.

-

After polymerization, rinse the polymer-coated electrode with the electrolyte solution without the monomer to remove any unreacted species.

Characterization of the Polymer

The synthesized polymer should be characterized to understand its structure, morphology, and properties.

| Technique | Purpose |

| FT-IR & UV-Vis Spectroscopy | Confirm the polymer structure and study its electronic transitions. |

| Gel Permeation Chromatography (GPC) | Determine the molecular weight and molecular weight distribution. |

| Scanning Electron Microscopy (SEM) | Investigate the surface morphology of the polymer. |

| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability and degradation profile. |

| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). |

| Four-Point Probe Measurement | Measure the electrical conductivity of the polymer film. |

Application II: Corrosion Inhibition

The presence of nitrogen and oxygen atoms with lone pairs of electrons, along with the electron-rich aromatic rings in this compound, makes it a promising candidate as a corrosion inhibitor for metals, particularly steel in acidic environments. The molecule can adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Mechanism of Action

The proposed mechanism involves the adsorption of the inhibitor molecules onto the metal surface through:

-

Chemisorption: The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms.

-

Physisorption: Electrostatic interactions between the protonated amine group and the charged metal surface.

-

Pi-stacking: The interaction of the aromatic rings with the metal surface.

Caption: Proposed mechanism of corrosion inhibition.

Evaluation of Corrosion Inhibition Efficiency

The effectiveness of this compound as a corrosion inhibitor can be evaluated using weight loss measurements and electrochemical techniques[8][9][10][11][12].

4.2.1. Experimental Protocol: Weight Loss Method [11]

-

Prepare mild steel coupons of known dimensions and weigh them accurately.

-

Immerse the coupons in a 1 M HCl solution (blank) and in 1 M HCl solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

-

After a specified immersion time (e.g., 24 hours) at a constant temperature, remove the coupons, clean them according to standard procedures, dry, and reweigh.

-

Calculate the corrosion rate and the inhibition efficiency (IE%) using the following equations:

-

Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

-

IE% = [(CR_blank - CR_inh) / CR_blank] × 100

-

4.2.2. Experimental Protocol: Electrochemical Methods [2]

-

Use a standard three-electrode electrochemical cell with a mild steel working electrode, a platinum counter electrode, and an SCE reference electrode.

-

The electrolyte will be 1 M HCl with and without various concentrations of the inhibitor.

-

Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus the open circuit potential (OCP) at a slow scan rate (e.g., 1 mV/s). Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz). Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

Data Presentation

| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) | Rct (Ω cm²) |

| 0 (Blank) | ||||

| 50 | ||||

| 100 | ||||

| 200 | ||||

| 500 |

Application III: Specialty Coatings and Films

The unique molecular structure of this compound suggests its potential use in the formulation of specialty coatings and the casting of thin films with tailored properties. The polymer derived from this monomer could be solution-cast to form films.

Rationale and Potential Properties

-

Optical Properties: The presence of two aromatic rings may lead to a high refractive index, making it suitable for optical applications.

-

Mechanical Properties: The combination of rigid aromatic units and a flexible ether linkage could result in films with a good balance of tensile strength and flexibility.

-

Gas Barrier Properties: The bulky side chains might create a tortuous path for gas molecules, potentially leading to good barrier properties.

Film Preparation and Characterization

5.2.1. Experimental Protocol: Solution Casting

-

Dissolve the synthesized poly(this compound) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a viscous solution.

-

Cast the solution onto a clean, flat substrate (e.g., glass plate).

-

Dry the film in a vacuum oven at an elevated temperature to remove the solvent completely.

-

Carefully peel the film from the substrate for characterization.

5.2.2. Characterization of Films

| Technique | Property Measured |

| UV-Vis Spectroscopy | Optical transparency and cutoff wavelength. |

| Ellipsometry | Refractive index and film thickness. |

| Tensile Testing | Tensile strength, Young's modulus, and elongation at break. |

| Atomic Force Microscopy (AFM) | Surface roughness and topography. |

| Contact Angle Measurement | Surface energy and wettability. |

Conclusion and Future Outlook

This compound stands as a molecule with considerable, albeit largely unexplored, potential in materials science. Its unique trifecta of an aniline core, a flexible ether bridge, and a phenoxy terminus provides a rich playground for chemical modification and material design. The proposed applications in conductive polymers, corrosion inhibition, and specialty coatings are based on sound chemical principles and analogies to well-studied systems. The experimental frameworks provided in this guide offer a clear and actionable path for researchers to begin investigating this promising compound. Future work should focus on optimizing the synthesis of the monomer, exploring its copolymerization with other functional monomers, and conducting in-depth structure-property relationship studies of the resulting materials. The insights gained from such research could pave the way for the development of next-generation materials with enhanced performance characteristics.

References

- Ayad, M. M., & Zaki, N. G. (2010). Synthesis and characterization of conducting substituted polyanilines.

- Google Patents. (2011).

- Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhov, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22106-22115.

- Şen, S., & Özyılmaz, A. T. (2007). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 157(10-12), 438-444.

- Google Patents. (2000).

- ResearchGate. (n.d.). From Aniline to Aryl Ether: A Facile, Efficient and Versatile Synthetic Protocol Employing Mild Conditions.

- Gvozdenović, M. M., Jugović, B. Z., Stevanović, J. S., Trišović, T. L., & Grgur, B. N. (2011). Electrochemical Polymerization of Aniline. In Electrochemistry. IntechOpen.

- Almomani, M. A., Al-Noaimi, M., Hayajneh, M. T., AlShurafat, H. H., & AlShamaileh, E. M. (2021). Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid. International Journal of Corrosion and Scale Inhibition, 10(3), 1141-1156.

- ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ANILINE synthesis.

- ResearchGate. (n.d.). Analysis of Mechanical and Thermal Properties of Polymer Materials Derived from Recycled Overprinted Metallized PP Films.

- ResearchGate. (n.d.). (PDF)

- ChemicalBook. (n.d.). 3-(2-methoxyethoxy)aniline hydrochloride CAS#: 110178-35-3.

- Corrosionpedia. (n.d.). Weight Loss Analysis.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- PubChem. (n.d.). 2-(2-Phenylethynyl)aniline.

- Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.

- Gamry Instruments. (n.d.).

- PubChem. (n.d.). Aniline.

- Anton Paar. (n.d.).

- PubChem. (n.d.). N-(2-Phenoxyethyl)aniline.

- MDPI. (2019). Synthesis and Characterization of Nanostructured Polyaniline Thin Films with Superhydrophobic Properties.

- MDPI. (n.d.).

- Bureau of Reclamation. (2019).

- Plant Archives. (n.d.).

- MDPI. (n.d.).

- MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid.

- ResearchGate. (n.d.). (PDF) Synthesis of poly(aniline‐co‐o‐toluidine) coatings and their corrosion‐protection performance on low‐carbon steel.

- SciSpace. (n.d.). Organic Corrosion Inhibitors.

- Optica Publishing Group. (n.d.).

- Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.

- ProQuest. (n.d.). Synthesis and characterization of N-substituted polyanilines and polyindoles and their antibacterial activity.

- arXiv. (n.d.).

- ResearchGate. (n.d.). (PDF) Characterization of optical properties of optical polymers.

- Semantic Scholar. (n.d.).

- Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media.

- ASTM International. (2024).

Sources

- 1. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]

- 2. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-[2-(2-Aminophenoxy)ethoxy]aniline | C14H16N2O2 | CID 1811074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. cresset-group.com [cresset-group.com]

- 9. 2-(2-Phenoxyethoxy)ethanol | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity Screening of 2-(2-Phenoxyethoxy)aniline Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel 2-(2-phenoxyethoxy)aniline derivatives. The methodologies detailed herein are designed to elucidate the therapeutic potential of this chemical scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and scientifically sound screening cascade.

Part 1: Introduction and Rationale

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Aniline derivatives, more broadly, have been reported to possess a wide range of biological activities, including analgesic, antioxidant, and anticancer properties[1][2][3]. The incorporation of a phenoxyethoxy moiety can modulate the pharmacokinetic and pharmacodynamic properties of the parent aniline structure, potentially leading to enhanced efficacy and novel mechanisms of action.

The initial phase of drug discovery for a new chemical series, such as these derivatives, involves a systematic screening process to identify and characterize their biological effects[4]. This guide outlines a tiered approach, beginning with broad primary screens to identify "hits," followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Part 2: Synthesis of this compound Derivatives

A fundamental prerequisite for any screening campaign is the efficient and reproducible synthesis of the compounds of interest. While numerous synthetic routes to aniline derivatives exist[5][6], a common approach to synthesizing the this compound core involves a multi-step process. A generalized synthetic scheme is presented below, which can be adapted for the creation of a diverse library of derivatives through the use of varied starting materials.

General Synthetic Protocol:

-

Synthesis of the Ether Linkage: The synthesis typically begins with the reaction of a suitably substituted phenol with a 2-haloethanol derivative (e.g., 2-chloroethanol) under basic conditions to form the corresponding 2-phenoxyethanol intermediate.

-

Introduction of the Aniline Moiety: The hydroxyl group of the 2-phenoxyethanol intermediate is then converted to a leaving group (e.g., by tosylation) and subsequently reacted with a substituted o-nitroaniline.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to the corresponding aniline, yielding the desired this compound derivative. This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid[7].

A detailed, step-by-step protocol for a representative synthesis is provided in the "Experimental Protocols" section of this guide.

Part 3: Biological Activity Screening Cascade

The screening cascade is a phased approach designed to efficiently identify promising compounds from a larger library[4]. This process begins with high-throughput primary screens and progresses to more complex and specific assays for hit confirmation and lead optimization.

Workflow for Biological Activity Screening

Caption: A generalized workflow for the biological activity screening of novel compounds.

Anticancer Activity Screening

A significant number of aniline derivatives have demonstrated anticancer properties[1][8]. Therefore, a primary screen for anticancer activity is a logical starting point.

Primary Screen: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method for the initial screening of potential anticancer drugs.

-

Rationale: This assay provides a rapid and sensitive method to evaluate the cytotoxic or cytostatic effects of the synthesized derivatives on a panel of cancer cell lines. The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon) to identify broad-spectrum or selective activity.

Secondary Screens for Confirmed Hits:

For compounds demonstrating significant activity in the primary screen, further investigation is warranted to understand their mechanism of action.

-

Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can be employed.

-

Cell Cycle Analysis: Flow cytometry can also be used to analyze the effect of the compounds on the cell cycle distribution. An accumulation of cells in a specific phase (e.g., G2/M) can suggest interference with cell division machinery, such as microtubules[9][10].

-